Neutrophil Peptide-2

Description

Overview of Neutrophils in Host Defense

Neutrophils are the most abundant type of white blood cell in circulation and are indispensable for a healthy immune response. nih.govresearchgate.net They are among the first immune cells to arrive at a site of infection or injury, a process facilitated by chemical signals known as chemokines. frontiersin.orgresearchgate.net Once at the scene, neutrophils employ a variety of strategies to neutralize threats. These include engulfing and destroying pathogens through phagocytosis, releasing a web of DNA and proteins called neutrophil extracellular traps (NETs) to ensnare and kill microbes, and degranulation—the release of potent antimicrobial molecules from internal storage compartments called granules. researchgate.netresearchgate.net

These granules are a key part of the neutrophil's arsenal (B13267), containing a diverse array of antimicrobial proteins and peptides. researchgate.netaai.org There are four main types of granules: primary (azurophilic), secondary (specific), tertiary (gelatinase), and secretory vesicles, each with a distinct protein composition. frontiersin.orgaai.org The release of these granular contents is a crucial mechanism by which neutrophils combat bacterial and fungal infections. researchgate.netresearchgate.net

Classification and Families of Host Defense Peptides (HDPs), including Defensins and Cathelicidins

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are a broad and diverse group of molecules found in virtually all forms of life. nih.govencyclopedia.pub They are a fundamental part of the innate immune system, offering protection against a wide spectrum of pathogens including bacteria, fungi, and viruses. encyclopedia.pubnih.gov In vertebrates, the two major families of HDPs are the defensins and the cathelicidins. encyclopedia.pubmdpi.com

These peptides are generally small, typically consisting of 15-45 amino acids, and are characterized by their positive charge and amphipathic nature, which allows them to interact with and disrupt the negatively charged membranes of microbes. encyclopedia.pubnih.gov HDPs can be classified based on their secondary structure, with the most common being α-helical and β-sheet structures. nih.gov

Defensins: This family is characterized by a β-sheet structure and the presence of three intramolecular disulfide bonds. openbiochemistryjournal.com In humans, defensins are categorized into two main subfamilies: α-defensins and β-defensins, distinguished by the spacing of their cysteine residues. openbiochemistryjournal.comnih.gov Alpha-defensins are primarily found in neutrophils and the Paneth cells of the small intestine, while beta-defensins are more widely expressed by various epithelial and blood cells. openbiochemistryjournal.comnih.gov

Cathelicidins: This family is named for the conserved "cathelin" prosequence found in their precursor proteins. termedia.plthaiperio.org While multiple cathelicidins exist in other mammals, humans have only one, known as LL-37. openbiochemistryjournal.comresearchgate.net This peptide is stored in an inactive form within neutrophil granules and is activated upon release. researchgate.net

| HDP Family | Key Characteristics | Primary Human Location |

| Defensins | β-sheet structure, three disulfide bonds. openbiochemistryjournal.com | Neutrophils, Paneth cells, epithelial cells. openbiochemistryjournal.comnih.gov |

| Cathelicidins | Conserved cathelin prosequence. termedia.plthaiperio.org | Neutrophils. researchgate.net |

Historical Context of the Discovery and Initial Characterization of Neutrophil Peptides, including Human Neutrophil Peptides (HNPs)

The discovery of antimicrobial peptides within neutrophils marked a significant advancement in our understanding of innate immunity.

In 1985, researchers successfully extracted and analyzed the contents of a granule-rich sediment from human neutrophils. jci.org This led to the identification of three small antibiotic peptides. jci.org Further investigation revealed that these peptides were localized within the azurophil granules of neutrophils. jci.org These findings defined a broad-spectrum antimicrobial system within human neutrophils, capable of acting both in conjunction with and independently of oxygen-dependent killing mechanisms. jci.org

The three peptides isolated from neutrophil granules were named Human Neutrophil Peptide-1 (HNP-1), HNP-2, and HNP-3. jci.org The term "defensins" was coined for this group of peptides. jci.orgnih.gov Structural analysis revealed that these peptides were 29-30 amino acids in length, rich in cysteine and arginine, and had nearly identical sequences, differing only at their N-terminal residue. nih.gov HNP-1, along with HNP-2 and HNP-3, were found to be abundant, making up 30-50% of the total protein in azurophilic granules. researchgate.net These peptides demonstrated broad antimicrobial activity against bacteria, fungi, and some viruses. jci.orgresearchgate.net Subsequent research identified a total of six human α-defensins, designated HNP-1 through HNP-4, and human defensin-5 (HD-5) and HD-6. researchgate.net

| Peptide | Key Distinguishing Feature |

| HNP-1 | Alanine at the N-terminus. researchgate.net |

| HNP-2 | Deletion at the N-terminus. researchgate.net |

| HNP-3 | Aspartic acid at the N-terminus. researchgate.net |

Neutrophil-Activating Peptide-2 (NAP-2), also known as CXCL7, is another important chemokine derived from platelets. ahajournals.orgfrontiersin.org It is generated through the proteolytic cleavage of precursor proteins, including platelet basic protein (PBP) and connective tissue-activating peptide-III (CTAP-III). ahajournals.orgthermofisher.com This cleavage can be performed by enzymes such as neutrophil-derived cathepsin G. ahajournals.org

Functionally, NAP-2 is a potent chemoattractant and activator of neutrophils. frontiersin.orgresearchgate.net It induces neutrophils to degranulate, releasing their antimicrobial contents, and guides their migration to sites of inflammation. thermofisher.comresearchgate.net These actions are mediated through its binding to the chemokine receptors CXCR1 and CXCR2. ahajournals.org

Properties

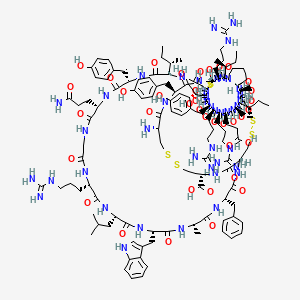

IUPAC Name |

(1R,4S,7S,13S,16S,19R,22S,25S,31S,34S,37S,40S,46S,49R,52S,55S,58S,64S,67S,70S,73S,76S,79R,82R,87R,90S)-87-amino-58-(3-amino-3-oxopropyl)-76-benzyl-7,22,52-tris[(2S)-butan-2-yl]-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-[(1R)-1-hydroxyethyl]-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H217N43O37S6/c1-13-73(6)114-139(222)168-76(9)118(201)163-63-110(196)170-96(48-50-113(199)200)127(210)172-92(31-22-52-159-145(152)153)125(208)171-93(32-23-53-160-146(154)155)126(209)178-98(58-81-35-41-85(192)42-36-81)123(206)165-65-112(198)186-117(79(12)191)141(224)184-106-70-232-229-67-103-134(217)173-94(33-24-54-161-147(156)157)128(211)189-116(75(8)15-3)142(225)190-55-25-34-108(190)138(221)167-78(11)120(203)181-105(136(219)187-114)69-231-230-68-104(135(218)185-107(143(226)227)71-233-228-66-89(148)121(204)176-100(133(216)182-103)59-82-37-43-86(193)44-38-82)183-132(215)99(57-80-26-17-16-18-27-80)175-119(202)77(10)166-129(212)102(61-84-62-162-90-29-20-19-28-88(84)90)179-130(213)97(56-72(4)5)177-124(207)91(30-21-51-158-144(150)151)169-111(197)64-164-122(205)95(47-49-109(149)195)174-131(214)101(60-83-39-45-87(194)46-40-83)180-140(223)115(74(7)14-2)188-137(106)220/h16-20,26-29,35-46,62,72-79,89,91-108,114-117,162,191-194H,13-15,21-25,30-34,47-61,63-71,148H2,1-12H3,(H2,149,195)(H,163,201)(H,164,205)(H,165,206)(H,166,212)(H,167,221)(H,168,222)(H,169,197)(H,170,196)(H,171,208)(H,172,210)(H,173,217)(H,174,214)(H,175,202)(H,176,204)(H,177,207)(H,178,209)(H,179,213)(H,180,223)(H,181,203)(H,182,216)(H,183,215)(H,184,224)(H,185,218)(H,186,198)(H,187,219)(H,188,220)(H,189,211)(H,199,200)(H,226,227)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t73-,74-,75-,76-,77-,78-,79+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZXCHIIZXMEPJ-HTLKCAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CC5=CC=C(C=C5)O)N)C(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)[C@@H](C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)[C@@H](C)CC)CCCNC(=N)N)[C@@H](C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H217N43O37S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583165 | |

| Record name | PUBCHEM_16130867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3371.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99287-07-7 | |

| Record name | PUBCHEM_16130867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Functions and Mechanistic Insights of Neutrophil Peptide 2

Chemotactic Activity and Leukocyte Recruitment

Induction of Neutrophil Migration and Activation

Neutrophil Peptide-2 is a potent chemoattractant and activator of neutrophils. nih.govontosight.ainih.gov Its primary function is to induce the directional migration (chemotaxis) of neutrophils from the bloodstream to sites of inflammation or tissue injury. nih.govrupress.org Studies have shown that NAP-2 induces neutrophil chemotaxis at concentrations ranging from 0.03 to 10 nM. rupress.org Upon arrival, NAP-2 activates neutrophils, stimulating degranulation—the release of inflammatory mediators and degradative enzymes, such as elastase and lysozymes, from their granules. researchgate.netrupress.org This activation is a critical component of the innate immune response, aimed at eliminating pathogens and clearing cellular debris. ontosight.ai A demonstrated chemotactic gradient of NAP-2 within a thrombus body guides neutrophils to sites of vascular injury. nih.gov

Interaction with CXC Chemokine Receptors (e.g., CXCR1/2 for NAP-2)

The biological effects of NAP-2 are mediated through its interaction with two specific G protein-coupled receptors on the surface of neutrophils: CXC Chemokine Receptor 1 (CXCR1) and CXC Chemokine Receptor 2 (CXCR2). ontosight.aifrontiersin.orgfrontiersin.org Research indicates a differential and synergistic role for these two receptors in mediating neutrophil chemotaxis. ashpublications.orgashpublications.orgnih.gov

NAP-2 induces two distinct peaks of chemotactic activity depending on its concentration. ashpublications.orgnih.gov

First Optimum (Low Concentration): At very low, nanomolar concentrations, NAP-2's chemotactic effect is primarily mediated by CXCR2. ashpublications.orgashpublications.org Blocking CXCR2 with specific antibodies suppresses this first peak of activity. ashpublications.orgnih.gov

Second Optimum (High Concentration): A second peak of migration occurs at concentrations more than 200-fold higher. ashpublications.org This response is largely dependent on CXCR1, which extends the cell's responsiveness to these higher doses of the chemokine. ashpublications.orgashpublications.orgnih.gov

This dual-receptor system allows neutrophils to respond to a wide gradient of NAP-2 concentrations, ensuring their effective recruitment. ashpublications.org Selective downregulation of CXCR2 desensitizes neutrophils to the low-concentration optimum, while the simultaneous downregulation of both receptors eliminates the chemotactic response entirely. ashpublications.orgnih.gov

Table 1: NAP-2 Interaction with CXC Chemokine Receptors

| Receptor | Ligand | Concentration Response | Primary Role in Chemotaxis |

| CXCR1 | NAP-2 (CXCL7), CXCL6, CXCL8 | High Concentrations | Extends neutrophil responsiveness to high NAP-2 levels, mediating the second chemotactic optimum. ashpublications.orgashpublications.orghaematologica.org |

| CXCR2 | NAP-2 (CXCL7), CXCL1-3, CXCL5, CXCL6, CXCL8 | Low Concentrations | Renders neutrophils responsive to low NAP-2 dosages, mediating the first chemotactic optimum. ashpublications.orgashpublications.orghaematologica.org |

Chemotactic Effects on Other Immune Cells (e.g., monocytes, dendritic cells, T lymphocytes by defensins)

While NAP-2 is a powerful and selective chemoattractant for neutrophils, its direct chemotactic activity towards other immune cells is limited. ashpublications.orgashpublications.org However, other peptides released by neutrophils, particularly alpha-defensins such as Human Neutrophil Peptide-1 (HNP-1) and Human this compound (HNP-2), are potent chemoattractants for other key immune cells. nih.govontosight.ai At low concentrations, HNP-1 and HNP-2 have been shown to be chemotactic for monocytes, immature dendritic cells (DCs), and naïve T cells. nih.govnih.gov This illustrates a division of labor among neutrophil-derived peptides, where NAP-2 orchestrates neutrophil recruitment, and defensins help recruit other immune cell types, including those that bridge the innate and adaptive immune systems. nih.gov

Immunomodulatory Roles and Signaling Pathways

Modulation of Cytokine and Chemokine Production

NAP-2 plays a significant immunomodulatory role primarily by initiating and amplifying the inflammatory cascade through neutrophil recruitment. The enzymes involved in generating active NAP-2, such as neutrophil serine proteases, can also proteolytically modify other chemokines and cytokines, thereby regulating their bioactivity. nih.gov Neutrophils recruited and activated by NAP-2 release a variety of their own signaling molecules, further shaping the local inflammatory environment. mdpi.com

Furthermore, related neutrophil peptides (defensins) directly modulate the production of cytokines by other immune cells. For instance, Human Neutrophil Peptide (HNP) can up-regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in activated monocytes, while down-regulating the anti-inflammatory cytokine IL-10. nih.gov This demonstrates that peptides released from neutrophils have the capacity to fine-tune the immune response by controlling the local cytokine milieu. nih.gov

Influence on Innate and Adaptive Immune Responses

NAP-2 is a key effector molecule of the innate immune response. ontosight.ai By rapidly recruiting neutrophils—the first line of cellular defense—to sites of platelet activation and vascular injury, NAP-2 is crucial for the immediate response to infection or trauma. nih.govontosight.aiconsensus.app This rapid neutrophil influx is a hallmark of acute inflammation. nih.gov

The actions initiated by NAP-2 also have a profound influence on the subsequent adaptive immune response. ontosight.ai Neutrophils are not just simple effector cells; they act as crucial intermediaries between innate and adaptive immunity. mdpi.comconsensus.appnih.gov By recruiting and activating neutrophils, NAP-2 sets the stage for the adaptive response. Activated neutrophils can process and present antigens, release a variety of cytokines, and interact directly with other immune cells like dendritic cells (DCs) and lymphocytes. mdpi.comnih.gov For example, neutrophils can modulate the maturation and function of DCs, which are critical for activating naïve T cells and initiating a specific, long-lasting adaptive immune response. nih.gov Therefore, the initial neutrophil response driven by NAP-2 is a critical step that helps shape the nature and intensity of the adaptive immune defense.

Table 2: Summary of Immunomodulatory Functions of Neutrophil Peptides

| Function | Mediator | Target Cells | Effect | Immune System Branch |

| Leukocyte Recruitment | This compound (CXCL7) | Neutrophils | Potent chemotaxis and activation. nih.govontosight.ai | Innate |

| Alpha-Defensins (HNP-1, HNP-2) | Monocytes, Dendritic Cells, T Cells | Chemotaxis. nih.govnih.gov | Innate & Adaptive | |

| Cytokine Modulation | Alpha-Defensins (HNP) | Monocytes | Upregulates TNF-α & IL-1β; downregulates IL-10. nih.gov | Innate & Adaptive |

| Immune Response Link | This compound (via Neutrophils) | Dendritic Cells, T Cells | Indirectly influences DC maturation and T cell polarization. mdpi.comnih.gov | Links Innate to Adaptive |

Activation of G Protein-Coupled Receptors (GPCRs) by Neutrophil Peptides

Neutrophil peptides exert their effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells. This interaction initiates intracellular signaling cascades that mediate a variety of cellular responses.

This compound (NAP-2/CXCL7): NAP-2 is a potent ligand for the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). medchemexpress.commybiosource.comfrontiersin.org The binding of NAP-2 to these receptors, particularly CXCR2, is a key mechanism for its function as a powerful chemoattractant and activator of neutrophils. medchemexpress.comnih.gov This interaction can exist in different forms, with monomers being dominant at lower concentrations and oligomers at higher concentrations. nih.govresearchgate.net Interestingly, NAP-2 appears to activate neutrophil chemotaxis through two different concentration optima, suggesting high-affinity binding to CXCR2 and lower-affinity binding to CXCR1. rupress.org

LL-37: The human cathelicidin (B612621) antimicrobial peptide, LL-37, is known to interact with several GPCRs, including formyl peptide receptor 2 (FPR2/ALX), P2X7, and CXCR2. frontiersin.orgresearchgate.netfrontiersin.org Its binding to FPR2 is implicated in inhibiting neutrophil apoptosis, thereby extending the lifespan of these immune cells. frontiersin.org Evidence also suggests that LL-37 can act as a functional ligand for CXCR2 on human neutrophils, inducing similar responses to other CXCR2-specific chemokines. researchgate.net

Neutrophil Serine Proteases (NSPs): While not direct ligands in the same way as chemokines, NSPs can indirectly activate GPCRs, specifically Proteinase-Activated Receptors (PARs). NSPs released from neutrophils can cleave the extracellular domain of PARs, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and subsequent cellular signaling.

| Neutrophil Peptide | Associated GPCRs | Primary Function of Interaction |

| This compound (NAP-2/CXCL7) | CXCR1, CXCR2 | Neutrophil chemoattraction and activation. medchemexpress.commybiosource.comfrontiersin.orgnih.gov |

| LL-37 | FPR2/ALX, P2X7, CXCR2 | Inhibition of neutrophil apoptosis, immunomodulation. frontiersin.orgresearchgate.netfrontiersin.org |

| Neutrophil Serine Proteases (NSPs) | Proteinase-Activated Receptors (PARs) | Indirect activation through proteolytic cleavage. |

Regulation of Cellular Processes

The activation of GPCRs by neutrophil peptides triggers a cascade of intracellular events that regulate crucial cellular functions, particularly in neutrophils themselves.

Phagocytosis: NAP-2 has been shown to enhance the phagocytosis of IgG-coated erythrocytes by neutrophils. oup.com This enhancement appears to be mediated through the CD11b/CD18 integrin. oup.com However, the process of phagocytosis itself can lead to the downregulation of CXCR1 and CXCR2 on the neutrophil surface, which may serve as a negative feedback mechanism to reduce the responsiveness of phagocytosing neutrophils to chemokines like NAP-2. nih.gov Some studies have also shown that certain nanoparticles can augment the phagocytosis of bacteria by neutrophils. frontiersin.org

Apoptosis: Neutrophil apoptosis is a critical process for the resolution of inflammation. The antimicrobial peptide LL-37 can inhibit neutrophil apoptosis, thus prolonging the lifespan of these cells. frontiersin.org This effect is mediated through the activation of the FPR2/ALX receptor. frontiersin.org

Reactive Oxygen Species (ROS) Production: The formation of NETs is often dependent on the generation of ROS by the enzyme NADPH oxidase. mdpi.comviamedica.pl Peptides that induce NETosis, such as CXCL7, can be dependent on the activation of NADPH oxidase 2. mdpi.com

Neutrophil Extracellular Trap (NET) Formation: Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.govnih.gov Several neutrophil peptides are involved in regulating NET formation. For instance, platelet-derived CXCL7 is transformed into the active NAP-2 by neutrophils, which then acts as a chemotactic activator. mdpi.com The induction of NETs by CXCL7 is dependent on the activation of neutrophil NADPH oxidase 2. mdpi.com The cathelicidin LL-37 has also been shown to facilitate NET formation by disrupting the nuclear membrane of neutrophils, a key step in the release of nuclear DNA to form the NET scaffold. researchgate.netucsd.edunih.gov

Direct Antimicrobial Activities (where applicable for related neutrophil peptides, not NAP-2 itself)

While NAP-2's primary role is immunomodulatory, other neutrophil peptides, such as defensins and cathelicidins, possess potent and direct antimicrobial properties. nih.govmdpi.com

Mechanisms of Action against Microorganisms

These antimicrobial peptides (AMPs) employ various strategies to kill a wide range of pathogens.

Membrane Disruption: A common mechanism for many AMPs is the disruption of microbial cell membranes. mdpi.com Cationic peptides are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This interaction can lead to the formation of pores or a "carpet-like" mechanism that permeabilizes the membrane, causing leakage of intracellular contents and cell death. mdpi.comoup.com For example, the cathelicidin LL-37 can disrupt bacterial membranes and also the cholesterol-poor nuclear membranes of host cells. researchgate.netucsd.edu Human defensin (B1577277) 5 (HD-5) is also known to kill bacteria by disrupting their lipid bilayer. nih.govmdpi.com

Intracellular Targeting: Some AMPs can translocate across the microbial membrane without causing immediate lysis and act on intracellular targets. nih.govmdpi.com These peptides can inhibit essential cellular processes such as the synthesis of proteins, nucleic acids (DNA and RNA), and enzymes. nih.gov For instance, certain proline-rich and arginine-rich peptides are known to have intracellular targets. nih.gov Human neutrophil peptide-1 (HNP-1) has been shown to disrupt the DNA damage response pathway in bacteria. acs.org

Cell Wall Synthesis Inhibition: Some defensins, particularly β-defensins, can interfere with bacterial cell wall synthesis by binding to lipid II, a crucial precursor molecule in this process. mdpi.com

| Antimicrobial Mechanism | Description | Examples of Peptides |

| Membrane Disruption | Creation of pores or widespread destabilization of the microbial cell membrane. | LL-37, Human Defensin 5 (HD-5). nih.govresearchgate.netucsd.edumdpi.comoup.com |

| Intracellular Targeting | Inhibition of DNA, RNA, or protein synthesis after entering the microbial cell. | Proline-rich peptides, Arginine-rich peptides, Human Neutrophil Peptide-1 (HNP-1). nih.govacs.org |

| Cell Wall Synthesis Inhibition | Interference with the synthesis of the peptidoglycan layer of the bacterial cell wall. | β-defensins. mdpi.com |

Spectrum of Activity against Bacteria, Viruses, and Fungi

Neutrophil-derived AMPs exhibit a broad spectrum of activity against a diverse array of microorganisms.

Bacteria: These peptides are effective against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Notable examples of susceptible bacteria include Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comasm.org Cathelicidins, for instance, show killing activity against both these classes of bacteria. mdpi.com

Viruses: Certain AMPs, such as β-defensins and the cathelicidin LL-37, have demonstrated antiviral properties. nih.govmdpi.comoup.com Their mechanisms can involve direct disruption of the viral envelope or interference with viral binding to host cell receptors. oup.com

Fungi: The antimicrobial activity of neutrophil peptides also extends to fungi. nih.govasm.org For example, LL-37 has shown activity against Candida albicans, although this can be dependent on salt concentration. asm.org

Synergistic Effects with Other Antimicrobial Peptides

An important aspect of the antimicrobial defense provided by neutrophils is the synergistic action of different AMPs.

Defensins and Cathelicidins: Defensins and cathelicidins, such as LL-37, can act synergistically to enhance their antimicrobial efficacy. nih.govresearchgate.netresearchgate.net For example, while the antibacterial activity of human defensin HNP-1 can be diminished in the presence of physiological salt concentrations, its activity is significantly enhanced when combined with the cathelicidin LL-37. nih.govresearchgate.net This synergy is often due to an augmented ability to permeabilize the bacterial membrane. nih.govresearchgate.netresearchgate.net This cooperative action allows for a more robust antimicrobial response in the complex environment of an infection site. nih.gov

Regulation and Interacting Systems

Regulation of Neutrophil Peptide-2 Activity

The functional capacity of NAP-2 is modulated by both proteolytic processing and the surrounding inflammatory environment. This regulation ensures a precise and localized response during inflammation.

Protease-Antiprotease Balance

The activity of NAP-2 is significantly influenced by the delicate balance between proteases and their inhibitors. researchgate.netphysiology.orgatsjournals.org This equilibrium is crucial in controlling the generation and degradation of this potent chemokine. researchgate.net

NAP-2 is generated from platelet-derived precursor molecules, known as beta-thromboglobulin (β-TG) antigen, through proteolytic cleavage. nih.gov This processing is a critical step in activating its biological functions. Furthermore, research has identified a variant of NAP-2 that is truncated at its C-terminus. nih.gov This modification results in a four-fold increase in its specific activity, as determined by neutrophil degranulation assays, highlighting the role of proteolytic modification in enhancing NAP-2's biological potency. nih.gov

Neutrophil elastase, a serine protease released from activated neutrophils, plays a significant role in this regulatory process. mdpi.comatsjournals.org In inflammatory conditions, an excess of neutrophil elastase can lead to tissue damage. researchgate.netmdpi.com Antiproteases, such as α1-antitrypsin, are essential for controlling the activity of proteases like neutrophil elastase, thereby maintaining tissue integrity and modulating the inflammatory response. atsjournals.orgatsjournals.org The balance between these proteases and antiproteases is therefore a key factor in regulating the availability and activity of NAP-2 at sites of inflammation.

Influence of Inflammatory Milieu

The inflammatory environment, rich in various signaling molecules, profoundly influences the activity and effects of NAP-2. Cytokines and other inflammatory mediators can modulate the expression of NAP-2 and its receptors, as well as the cellular responses to this chemokine.

For instance, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) can induce the expression of cyclooxygenase-2 (COX-2) in neutrophils, leading to the production of prostaglandins (B1171923) like PGE2. aai.org These lipid mediators can, in turn, influence the inflammatory response, potentially affecting the actions of NAP-2. The inflammatory milieu can also impact the expression of receptors for NAP-2 on neutrophils. In sepsis, for example, the expression of CXCR2, a key receptor for NAP-2, is downregulated on neutrophils, which can suppress the migratory response to CXCR2 ligands. aai.org

Interactions with Host Cell Receptors and Signaling Molecules

NAP-2 exerts its biological effects by binding to specific receptors on the surface of target cells, primarily neutrophils, and initiating a cascade of intracellular signaling events. These interactions are fundamental to its role in inflammation and host defense.

Receptor Binding Specificity (e.g., CXC chemokine receptor 1/2 for NAP-2)

This compound primarily interacts with two G protein-coupled receptors on the surface of neutrophils: CXC chemokine receptor 1 (CXCR1) and CXC chemokine receptor 2 (CXCR2). aai.orgashpublications.orgashpublications.org While both receptors can bind NAP-2, they exhibit different binding affinities. aai.orgaai.org CXCR2 binds NAP-2 with high affinity, whereas CXCR1 binds it with low affinity. aai.org

This differential receptor usage allows for a nuanced cellular response. At low concentrations, NAP-2 primarily signals through CXCR2, inducing a first optimum of neutrophil chemotaxis. ashpublications.orgashpublications.orgnih.gov However, at much higher concentrations, NAP-2 can also engage CXCR1, leading to a second, distinct peak of chemotactic activity. ashpublications.orgashpublications.orgnih.gov This dual-receptor system extends the responsiveness of neutrophils to a wide range of NAP-2 concentrations. ashpublications.orgashpublications.org Studies using blocking monoclonal antibodies have confirmed that CXCR2 is responsible for the response to low doses of NAP-2, while CXCR1 mediates the response at higher concentrations. ashpublications.orgashpublications.orgnih.gov

It is important to note that other chemokines, such as Interleukin-8 (IL-8), also bind to these receptors, with IL-8 showing high affinity for both CXCR1 and CXCR2. aai.org This shared receptor usage allows for complex cross-talk and regulation of neutrophil activation and migration.

Intracellular Signaling Cascades (e.g., MAPK, ERK, C/EBPβ, Regnase-1)

Upon binding to its receptors, NAP-2 triggers a variety of intracellular signaling cascades that ultimately lead to the diverse functional responses of neutrophils. qiagen.commdpi.com These pathways involve the activation of several key protein families.

One of the central pathways activated by NAP-2 is the mitogen-activated protein kinase (MAPK) cascade, which includes extracellular signal-regulated kinase (ERK). plos.orgtermedia.pl Activation of the MAPK/ERK pathway is involved in various cellular processes, including cell proliferation, differentiation, and the production of inflammatory mediators. plos.org For example, the anti-β2GPI/β2GPⅠ complex has been shown to induce the release of human neutrophil peptides by activating the P38 MAPK and ERK signaling pathways. plos.org

Another important transcription factor implicated in the response to inflammatory signals is the CCAAT/enhancer-binding protein beta (C/EBPβ). nih.govfrontiersin.org Phosphorylation of C/EBPβ is a key event in IL-17-mediated signaling, a pathway that can be influenced by chemokines. nih.govfrontiersin.org

Furthermore, the regulation of these signaling pathways is tightly controlled by inhibitory molecules. Regnase-1, an endoribonuclease, acts as a negative feedback regulator by degrading the mRNA of certain inflammatory genes, thereby dampening the inflammatory response. researchgate.netresearchgate.net This intricate network of activating and inhibitory signals ensures a controlled and appropriate cellular response to NAP-2.

Lipid Raft Association and Localization Dynamics

The plasma membrane of neutrophils is not a homogenous structure but contains specialized microdomains known as lipid rafts. These are cholesterol- and sphingolipid-rich areas that serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction. nih.govaai.orgacs.org

Research indicates that the localization of chemokine receptors and their associated signaling components within or outside of lipid rafts can significantly impact cellular responses. While some chemotaxin receptors, like the one for leukotriene B4, are located within lipid rafts, the formyl peptide receptor (FPR) is not. aai.org Upon stimulation with a chemoattractant, some signaling proteins, such as calpain 2, are recruited to lipid rafts at the leading edge of migrating neutrophils. molbiolcell.org This localization is crucial for proper cell polarization and chemotaxis. molbiolcell.org

The dynamic partitioning of receptors and signaling molecules into and out of lipid rafts allows for a spatial and temporal organization of signaling events. molbiolcell.orgatsjournals.org For example, the integrin LFA-1 translocates into lipid rafts upon chemokine stimulation, a process that is essential for its recycling and subsequent role in cell adhesion and migration. molbiolcell.org While the specific dynamics of NAP-2 receptor association with lipid rafts are still under investigation, it is plausible that these membrane microdomains play a role in orchestrating the signaling cascades initiated by NAP-2, contributing to the precise control of neutrophil functions like migration and activation. The subcellular localization of molecules like Mac-1 in different granular compartments and their translocation to the plasma membrane upon stimulation further highlights the dynamic nature of neutrophil responses. ashpublications.orgcloudfront.net

Cross-Talk with Other Immune Mediators and Cell Types

This compound (NP-2), as a member of the α-defensin family, plays a significant role in orchestrating immune responses through complex interactions with various immune mediators and cells. This cross-talk extends beyond its direct antimicrobial activities, positioning NP-2 as a critical link between the innate and adaptive immune systems.

Modulation of Chemokines and Cytokines

Neutrophil peptides, including the family to which NP-2 belongs, have been shown to modulate the production and release of a variety of chemokines and cytokines, thereby influencing the inflammatory milieu and subsequent immune cell recruitment and activation.

Human Neutrophil Peptides (HNPs), a group that includes NP-2, have demonstrated the ability to enhance the production of several key cytokines by CD4+ T cells. In studies where mice were immunized intranasally, the presence of HNPs led to higher ovalbumin-specific proliferative responses and increased secretion of interferon-γ (IFN-γ), interleukin-5 (IL-5), interleukin-6 (IL-6), and interleukin-10 (IL-10) by CD4+ T cells compared to the control group. pnas.org This suggests that NP-2 and its related peptides can amplify both Th1 and Th2-type cytokine responses, which are crucial for orchestrating cellular and humoral immunity, respectively. pnas.org

Furthermore, stimulation of lung epithelial cells with HNPs has been found to increase the release of IFN-γ, IL-2, and the potent neutrophil chemoattractant, IL-8. researchgate.net The induction of IL-8 production by HNPs has also been observed in monocytes. ahajournals.org This indicates a positive feedback loop where neutrophil-derived peptides can promote the recruitment of more neutrophils and other immune cells to the site of inflammation. The table below summarizes the observed effects of HNPs on various cytokines.

| Cytokine/Chemokine | Effect of HNP Stimulation | Responding Cell Type(s) | Reference(s) |

| IFN-γ | Increased production | CD4+ T cells, Lung epithelial cells | pnas.orgresearchgate.net |

| IL-2 | Increased production | Lung epithelial cells | researchgate.net |

| IL-5 | Increased production | CD4+ T cells | pnas.org |

| IL-6 | Increased production | CD4+ T cells | pnas.org |

| IL-8 (CXCL8) | Increased production | Lung epithelial cells, Monocytes | researchgate.netahajournals.org |

| IL-10 | Increased production | CD4+ T cells | pnas.org |

| MCP-1 (CCL2) | Increased production | Human Coronary Artery Endothelial Cells | ahajournals.org |

It is important to note that while these studies refer to the broader family of Human Neutrophil Peptides, the high degree of homology among HNP-1, -2, and -3 suggests that NP-2 contributes to these immunomodulatory functions. ahajournals.org

Interaction with Immune Cells (e.g., macrophages, mast cells, dendritic cells, T cells)

This compound and its closely related peptides engage in direct and indirect interactions with a range of immune cells, influencing their migration, activation, and effector functions.

T Cells: Human neutrophil peptides are chemotactic for T cells, guiding them to sites of inflammation and infection. pnas.orgnih.gov Specifically, HNPs have been shown to be chemotactic for both murine and human T cells. pnas.org Beyond recruitment, HNPs can enhance the proliferative responses of CD4+ T cells and modulate their cytokine secretion profiles. pnas.org Stimulation with HNPs can also lead to an increased expression of the costimulatory molecules CD28 and LFA-1 on CD4+ lymphocytes, which promotes their adhesion to other cells like epithelial cells. researchgate.net

Macrophages: The interaction between neutrophil defensins and macrophages is multifaceted. Alpha-defensins released from apoptotic neutrophils can enter macrophages and inhibit mRNA translation, which serves as a "molecular brake" on macrophage-driven inflammation by preventing the synthesis of pro-inflammatory proteins. pnas.org Conversely, HNPs can also stimulate macrophages, leading to increased surface expression of scavenger receptors like CD36 and CD68, which enhances the uptake of modified low-density lipoprotein (LDL) and promotes the formation of foam cells, a key event in atherosclerosis. ahajournals.orgresearchgate.net Peptides released from activated neutrophils can also stimulate monocyte adhesion and transmigration. researchgate.net

Mast Cells: Neutrophil defensins, including those from humans, are potent secretagogues for mast cells. aai.org They can induce the rapid degranulation of mast cells, leading to the release of histamine (B1213489) and other inflammatory mediators. aai.org This interaction appears to be a crucial communication pathway between neutrophils and mast cells in acute inflammatory responses and host defense. aai.org The degranulation is a rapid, G protein-dependent process. aai.org

Dendritic Cells (DCs): Neutrophil peptides can influence the function of dendritic cells, which are critical for initiating adaptive immune responses. Antimicrobial peptides from neutrophils, such as α-defensins, have chemotactic properties that attract immature dendritic cells. nih.govnih.gov Furthermore, neutrophils can process and then release or "regurgitate" peptides from phagocytosed bacteria. aai.org These peptides can then be taken up by neighboring dendritic cells for presentation to T cells, thereby linking the initial innate response of neutrophils to the subsequent adaptive immune response orchestrated by DCs. aai.org Interactions between neutrophils and immature DCs can also induce DC maturation, enabling them to trigger strong T cell proliferation and polarization towards a T helper type 1 (Th1) response. nih.gov This interaction can be driven by the binding of the β2-integrin Mac-1 on neutrophils to the C-type lectin DC-SIGN on dendritic cells. nih.gov

The table below summarizes the key interactions between HNPs and various immune cells.

| Interacting Immune Cell | Key Effects of HNP Interaction | Reference(s) |

| T Cells | Chemoattraction; Enhanced proliferation and cytokine production; Increased expression of costimulatory molecules (CD28, LFA-1). | pnas.orgresearchgate.netnih.gov |

| Macrophages | Inhibition of mRNA translation; Increased expression of scavenger receptors (CD36, CD68); Promotion of foam cell formation; Stimulation of monocyte adhesion and transmigration. | ahajournals.orgpnas.orgresearchgate.net |

| Mast Cells | Induction of degranulation and histamine release. | aai.org |

| Dendritic Cells | Chemoattraction of immature DCs; Induction of DC maturation; Facilitation of antigen presentation to T cells; Promotion of Th1 polarization. | nih.govnih.govaai.org |

Role in Biological Processes and Disease Pathogenesis Mechanistic Focus

Involvement in Inflammatory Processes

Neutrophil Peptide-2 (HNP-2), a member of the alpha-defensin family of antimicrobial peptides, is a critical component of the innate immune system. ontosight.ai Stored in the azurophilic granules of neutrophils, it is released upon pathogenic encounter. ontosight.ai Beyond its direct antimicrobial functions, HNP-2 is a significant modulator of inflammation and tissue responses. ontosight.aikarger.com

This compound plays a dual role in the inflammatory process, contributing to both the initiation and the potential resolution of inflammation through several mechanisms.

Leukocyte Recruitment: HNP-2 acts as a direct chemoattractant for a variety of immune cells. At low concentrations, it can attract neutrophils, monocytes, immature dendritic cells, and T lymphocytes to the site of infection or injury. karger.comnih.govpnas.org This recruitment is a foundational step in mounting an effective inflammatory response.

Chemokine Modulation: Beyond direct chemoattraction, HNP-2 can indirectly promote the migration of immune cells by inducing the production of various chemokines from both immune and structural cells, such as epithelial cells. karger.com This modulation helps to amplify the inflammatory signal and coordinate the immune response. For instance, defensins can stimulate epithelial cells to produce IL-8, a potent neutrophil-attracting chemokine. spandidos-publications.com The ability of HNP-2 and its counterparts to induce chemokine production is a key part of their immunomodulatory function. nih.gov

Resolution of Inflammation: While involved in initiating inflammation, certain actions of neutrophil-derived peptides can also contribute to its resolution. The process of resolution is an active one, requiring the cessation of neutrophil influx and the clearance of apoptotic neutrophils. pnas.orgembopress.org Neutrophils can release microvesicles with anti-inflammatory and pro-resolving effects on other myeloid cells. nih.gov Furthermore, at lower concentrations, which may be present as inflammation subsides, HNPs can downregulate pro-inflammatory responses and promote a return to homeostasis. spandidos-publications.com

Table 1: Mechanistic Contributions of this compound to Inflammation This table is interactive. You can sort and filter the data.

| Mechanism | Effect | Target Cells/Molecules | Outcome | References |

|---|---|---|---|---|

| Direct Chemotaxis | Recruitment of immune cells | Neutrophils, Monocytes, T cells, Immature Dendritic Cells | Initiation of inflammatory response | karger.com, nih.gov, pnas.org |

| Indirect Chemotaxis | Induction of chemokine production | Epithelial cells, Immune cells | Amplification of inflammatory response | karger.com, spandidos-publications.com |

| Chemokine Induction | Upregulation of chemokines like IL-8 | Epithelial cells | Enhanced neutrophil recruitment | spandidos-publications.com |

| Inflammatory Resolution | Downregulation of pro-inflammatory responses | Myeloid cells | Return to tissue homeostasis | spandidos-publications.com, nih.gov |

Neutrophils and their peptides are increasingly recognized for their roles beyond acute inflammation, contributing to the maintenance of tissue balance and active repair processes. physiology.org

Maintaining Homeostasis: In mucosal tissues, such as the intestine, neutrophils play a critical role in maintaining homeostasis by preventing microbial infections and managing the activation of mucosal lymphocytes. nih.gov Low concentrations of HNPs are thought to contribute to this delicate balance. spandidos-publications.com

Promoting Tissue Repair: Neutrophils are essential for efficient wound repair, a fact highlighted by the healing difficulties observed in neutropenic individuals. nih.gov Their contribution is multifaceted:

Debris Clearance: They help clear necrotic tissue and cellular debris, preventing the induction of persistent inflammation. mdpi.com

Epithelial Proliferation: At intermediate concentrations, HNPs can enhance the proliferation of epithelial cells and fibroblasts, which is crucial for wound healing. spandidos-publications.com In the lung, neutrophil elastase can activate β-catenin signaling in alveolar epithelial cells, promoting their proliferation and the regeneration of the alveolar epithelium. nih.gov

Matrix Remodeling: Early recruitment of neutrophils to a wound site leads to the degradation and remodeling of the extracellular matrix, which is necessary for tissue repair. nih.gov

Mice deficient in formyl peptide receptors (FPR1/2), which are involved in neutrophil recruitment, show delayed wound closure, directly implicating neutrophils in the healing process. nih.govmdpi.com

Mechanistic Contributions to Inflammation and Resolution (e.g., recruitment, chemokine modulation)

Mechanistic Implications in Disease Pathogenesis

The immunomodulatory and cytotoxic activities of this compound can also contribute to the mechanisms of various diseases.

Inflammatory Diseases: In chronic inflammatory conditions, the functions of neutrophils and their peptides can become dysregulated. In nonalcoholic steatohepatitis (NASH), neutrophil infiltration is a hallmark, and granule proteins like neutrophil elastase contribute to the disease's progression. frontiersin.org In inflammatory bowel disease (IBD), excessive transepithelial migration of activated neutrophils is linked to tissue destruction and chronic inflammation. pnas.org

Cardiovascular Disease: HNP-2 (also known as NAP-2 in some contexts) has been implicated in the pathogenesis of coronary artery disease. nih.govjacc.org Studies have found markedly raised plasma levels of NAP-2 in patients with unstable angina. nih.govjacc.org The peptide, released by platelets and immune cells, can induce the expression of adhesion molecules and chemokines in endothelial cells. nih.govjacc.org This suggests that HNP-2-driven inflammation within an atherosclerotic plaque could promote plaque rupture and acute coronary syndromes. jacc.org

Cancer: The role of HNPs in cancer is complex. While they can exhibit anticancer activity, their immunomodulatory effects can also influence the tumor microenvironment. ontosight.aioaepublish.com In non-small cell lung cancer (NSCLC), the presence of HNP-1, -2, and -3 has been associated with a positive clinical response to immunotherapy. oaepublish.com Mechanistically, HNP-1 was shown to stimulate pathways related to leukocyte recruitment, proinflammatory cytokine secretion (IL-1β, IL-6, TNF-α), and dendritic cell maturation in vitro, suggesting it helps create a more effective anti-tumoral immune response. oaepublish.com

Table 2: Implicated Disease Pathogenesis Mechanisms for this compound This table is interactive. You can sort and filter the data.

| Disease Area | Mechanistic Implication | Key Cellular/Molecular Events | References |

|---|---|---|---|

| Coronary Artery Disease | Promotion of plaque inflammation and rupture | Increased expression of adhesion molecules and chemokines on endothelial cells | nih.gov, jacc.org |

| Nonalcoholic Steatohepatitis (NASH) | Contribution to liver inflammation | Infiltration of neutrophils, release of granule proteins | frontiersin.org |

| Inflammatory Bowel Disease (IBD) | Promotion of tissue destruction | Excessive neutrophil migration across the epithelium | pnas.org |

| Non-Small Cell Lung Cancer (NSCLC) | Enhancement of anti-tumor immunity | Stimulation of leukocyte recruitment, cytokine secretion, dendritic cell maturation | oaepublish.com |

Roles in Neutrophilic Airway Inflammation

Neutrophilic airway inflammation is a characteristic feature of several severe respiratory diseases, including certain phenotypes of asthma and chronic obstructive pulmonary disease (COPD). ersnet.org In this context, neutrophil-derived peptides can have both pro-inflammatory and regulatory functions. ersnet.org

A notable example of this regulatory role involves the human cationic host defence peptide LL-37. researchgate.net While high levels of LL-37 are found in the lungs during neutrophilic inflammation, it paradoxically possesses functions that can mitigate this inflammation. researchgate.netresearchgate.net Th17 cells, which are promoted by LL-37, produce the pro-inflammatory cytokines IL-17A and IL-17F. researchgate.netbiorxiv.org These cytokines stimulate bronchial epithelial cells to secrete a variety of neutrophil chemoattractants, including Lipocalin-2 (LCN-2). umanitoba.canih.gov LCN-2 has been functionally demonstrated to be a critical chemoattractant for neutrophils; its selective depletion reduces neutrophil migration. researchgate.netbiorxiv.org

Mechanistic studies reveal that LL-37, and its citrullinated form (citLL-37), can selectively suppress the production of LCN-2 induced by IL-17A/F in human bronchial epithelial cells. researchgate.netbiorxiv.orgnih.gov This suppression occurs through a dual mechanism:

Transcriptional Regulation : LL-37 suppresses the IL-17A/F-mediated enhancement of C/EBPβ, a transcription factor essential for LCN-2 production. researchgate.netbiorxiv.org

Post-Transcriptional Regulation : LL-37 enhances the abundance of Regnase-1, a ribonuclease that acts as a negative regulator of IL-17 and LCN-2. researchgate.netbiorxiv.orgnih.gov

By limiting LCN-2 availability, LL-37 can negatively regulate IL-17-mediated neutrophil migration, thereby controlling the extent of airway inflammation. biorxiv.orgumanitoba.ca This demonstrates a sophisticated feedback loop where a neutrophil-associated peptide modulates the very inflammatory cascade it is a part of.

Table 1: Mechanistic Role of LL-37 in Airway Inflammation

| Molecule | Function/Role | Interaction with LL-37 | Outcome | Reference |

|---|---|---|---|---|

| LL-37 | Cationic host defence peptide | - | Modulates IL-17-mediated inflammation | researchgate.netbiorxiv.org |

| IL-17A/F | Pro-inflammatory cytokine | Induces LCN-2 production | Drives neutrophilic inflammation | umanitoba.canih.gov |

| LCN-2 | Neutrophil chemoattractant | Production is suppressed by LL-37 | Reduced neutrophil migration | researchgate.netbiorxiv.org |

| C/EBPβ | Transcription factor for LCN-2 | Suppressed by LL-37 | Decreased LCN-2 transcription | researchgate.netbiorxiv.org |

| Regnase-1 | Ribonuclease (negative regulator) | Enhanced by LL-37 | Post-transcriptional degradation of LCN-2 mRNA | biorxiv.orgnih.gov |

Involvement in Thrombosis and Vascular Injury

Neutrophil-activating Peptide 2 (NAP-2), also known as CXCL7, plays a significant role in the interplay between inflammation and thrombosis. nih.gov NAP-2 is a potent chemoattractant for neutrophils. nih.gov It is generated from its precursor, Connective Tissue-Activating Peptide III (CTAP-III), which is stored in platelet alpha granules. nih.gov Upon platelet activation, CTAP-III is released and proteolytically cleaved by neutrophil-derived cathepsin G to form active NAP-2. nih.gov

This process places NAP-2 at the nexus of platelet activation and neutrophil recruitment during thrombus formation. Mechanistically, NAP-2 contributes to thrombosis and vascular injury in several ways:

Neutrophil Guidance : In mouse models, a NAP-2 chemotactic gradient has been shown to form within a thrombus, guiding neutrophils through the clot to the site of vascular injury. nih.gov

Propagation of Thrombosis : By recruiting neutrophils, which are themselves prothrombotic, NAP-2 contributes to the propagation of thrombosis. nih.govhaematologica.org Neutrophils can promote coagulation by releasing their own proteases, such as neutrophil elastase, which can degrade natural anticoagulants like tissue factor pathway inhibitor (TFPI). mdpi.commdpi.com

Modulation of Fibrin (B1330869) Clot Properties : In patients with atrial fibrillation, elevated levels of NAP-2 have been identified as a novel modulator of prothrombotic plasma fibrin clot properties. nih.gov Higher NAP-2 levels were independently associated with the formation of denser, less permeable fibrin clots, which are more resistant to lysis. nih.gov This effect is linked to increased oxidative stress. nih.gov

Elevated levels of NAP-2 have been reported in various conditions associated with thromboembolic risk, including acute ischemic stroke, stable angina, and critical limb ischemia, highlighting its role as a key inflammatory mediator in vascular pathology. nih.gov

Table 2: Role of NAP-2 in Thrombosis and Vascular Injury

| Process | Mechanism involving NAP-2 (CXCL7) | Consequence | Reference |

|---|---|---|---|

| Neutrophil Recruitment | Platelet-derived precursor (CTAP-III) is cleaved by neutrophil cathepsin G to form active NAP-2. nih.gov | NAP-2 creates a chemotactic gradient within the thrombus. nih.gov | Guides neutrophils to the site of vascular injury. nih.gov |

| Thrombus Propagation | Recruited neutrophils release procoagulant factors and proteases. mdpi.commdpi.com | Amplification of the coagulation cascade. | Increased thrombus growth and stability. haematologica.orgmdpi.com |

| Fibrin Clot Modification | Associated with increased oxidative stress and fibrinogen levels. nih.gov | Leads to the formation of a denser, more prothrombotic fibrin clot structure. nih.gov | Enhanced thromboembolic risk. nih.gov |

Contribution to Autoimmune Disorders (mechanistic insights, e.g., NETs)

Neutrophil peptides are deeply implicated in the pathogenesis of autoimmune diseases, largely through their association with Neutrophil Extracellular Traps (NETs). nih.govbohrium.comscielo.org.co NETs are web-like structures composed of decondensed chromatin (DNA and histones) and granular proteins, including antimicrobial peptides, that are released by activated neutrophils. scielo.org.conih.gov While NETs are a defense mechanism against pathogens, their dysregulation can trigger and sustain autoimmune responses. bohrium.comelsevier.es

The key mechanistic contributions of neutrophil peptides in this context are:

Source of Autoantigens : NETs expose the immune system to a host of intracellular proteins that can become autoantigens in susceptible individuals. scielo.org.co These include myeloperoxidase (MPO), proteinase 3 (PR3), histones, and DNA itself. scielo.org.conih.gov In rheumatoid arthritis (RA), NETs are a source of citrullinated proteins, created by the enzyme Peptidyl Arginine Deiminase (PAD), which are the primary targets of anti-citrullinated protein antibodies (ACPAs). scielo.org.coelsevier.es

Formation of Immunogenic Complexes : Certain peptides, particularly LL-37, can form complexes with self-DNA and self-RNA released during NETosis. mdpi.comfrontiersin.org In systemic lupus erythematosus (SLE), LL-37-DNA complexes are potent stimuli for plasmacytoid dendritic cells (pDCs) via Toll-like receptor 9 (TLR9). bohrium.comsmw.ch This activation leads to the production of large amounts of type I interferons, which are central to SLE pathogenesis. nih.govsmw.ch

Inflammation Amplification : NET-associated peptides can directly activate other immune cells, creating a self-amplifying inflammatory loop. frontiersin.org In SLE, autoantibodies against LL-37 and other NET components have been shown to induce further NET formation. mdpi.comfrontiersin.org Human neutrophil peptides (HNP) released with NETs are linked to lupus nephritis, with serum levels correlating with disease activity. scielo.org.co

The impaired clearance of NETs, which can be caused by DNase inhibitors or antibodies bound to the NETs, leads to the prolonged exposure of these immunogenic peptide-nucleic acid complexes, perpetuating the autoimmune cycle. scielo.org.cosmw.ch

Potential Roles in Cancer-Related Inflammation (mechanistic studies, not clinical trials)

Neutrophils and their peptides have a dualistic role in cancer, capable of both promoting and inhibiting tumor progression. mdpi.commdpi.com This functional dichotomy is influenced by the tumor microenvironment (TME). Cancer-related inflammation, often chronic, is a key setting where neutrophil peptides exert their influence. mdpi.com

Mechanistic studies have highlighted several potential roles:

Tumor-Promoting Effects via NETs : NETs can contribute to cancer progression and metastasis. In mouse models, sustained inflammation can induce NET formation, which in turn awakens dormant cancer cells. nih.gov This process involves two NET-associated proteases, neutrophil elastase and matrix metalloproteinase 9 (MMP-9), which sequentially cleave the extracellular matrix protein laminin (B1169045). nih.gov This remodeled laminin then activates integrin signaling on the dormant cancer cells, inducing their proliferation. nih.gov Furthermore, the DNA scaffold of NETs can interact with tumor cell surface proteins, such as CCDC25 on breast cancer cells, to promote migration and metastasis. thno.org

Modulation of the Immune Microenvironment : Neutrophil peptides can shape the immune landscape within the tumor. The antimicrobial peptide cathelicidin (B612621) (the family to which LL-37 belongs) can facilitate the differentiation of T-lymphocytes and protect them from apoptosis, potentially enhancing anti-tumor immunity. nih.gov Conversely, neutrophils can also suppress cytotoxic T cell activity by releasing enzymes like arginase-1. mdpi.com

Direct Cytotoxicity : Some neutrophil-derived products have direct anti-tumor effects. Neutrophils can secrete hydrogen peroxide (H₂O₂) which activates the TRPM2 calcium channel on tumor cells, leading to calcium influx and apoptotic cell death. mdpi.comnih.gov

A positive feedback loop can exist where tumors secrete factors (e.g., G-CSF, IL-8) that recruit neutrophils and stimulate them to form NETs. thno.org These NETs, in turn, can activate tumor cells, promoting a malignant cycle of inflammation and cancer progression. thno.org

Research Methodologies and Future Directions in Neutrophil Peptide 2 Studies

Methodologies for Studying Neutrophil Peptides

The investigation of HNP-2 and its related peptides relies on a diverse array of scientific methodologies, each providing unique insights into its biochemical and functional properties.

Proteomic techniques are fundamental for the identification, characterization, and quantification of HNP-2 in complex biological samples. Mass spectrometry (MS) is a cornerstone of these approaches.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method used to detect and profile HNP-2 alongside its counterparts, HNP-1 and HNP-3. nih.gov This technique has been successfully applied to analyze various biological fluids, including saliva, tears, and gingival crevicular fluid, revealing the presence and relative abundance of these peptides. mdpi.com Studies using MALDI-TOF MS have identified HNP-1, -2, and -3 as potential biomarkers in conditions like gastric cancer and dry eye disease. nih.gov In tissue imaging applications, MALDI-TOF MS can reveal the spatial distribution of HNP-2 within cancerous tissues, showing its co-localization with other neutrophil peptides in the lamina propria. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a high level of specificity and is used for both identification and quantification. nih.govuniversiteitleiden.nl This method has been employed to definitively identify and confirm the presence of HNP-2 in human saliva. nih.gov LC-MS/MS assays can be developed for sensitive quantification of peptides in complex matrices like plasma and cerebrospinal fluid. nih.gov General proteomic workflows often use LC-MS/MS to analyze peptides that have been separated from complex protein mixtures, such as those from neutrophil extracts initially separated by gel electrophoresis. researchgate.net

Quantitative and Label-Free Proteomics allow for the comparison of HNP-2 levels between different states, for instance, in health versus disease. Label-free quantitation, which compares the signal intensities of peptides across different MS runs, is a powerful tool for discovering changes in protein abundance without the need for isotopic labeling. nih.govnih.govmpg.de This approach has been applied to quantify defensins and other antimicrobial peptides in various contexts, providing a framework for assessing HNP-2 expression levels. mpg.deresearchgate.net For example, a label-free approach was used to analyze the gingival crevicular fluid proteome, identifying alpha-defensin 1 as a key marker in periodontitis, a methodology directly applicable to HNP-2. nih.gov

| Technique | Primary Application for HNP-2 | Key Findings/Capabilities | Citations |

|---|---|---|---|

| MALDI-TOF MS | Detection and Profiling | Rapidly detects HNP-1, -2, and -3 in biological fluids; used in biomarker discovery and tissue imaging. | nih.govmdpi.com |

| LC-MS/MS | Identification and Quantification | Confirms identity and enables sensitive quantification of HNP-2 in complex samples like saliva. | nih.govuniversiteitleiden.nlnih.gov |

| Label-Free Quantitation | Relative Quantification | Compares HNP-2 abundance between different biological conditions without isotopic labels. | nih.govnih.govmpg.de |

| 2D Gel Electrophoresis | Protein Separation | Separates neutrophil proteins prior to mass spectrometry identification; part of a traditional proteomic workflow. | researchgate.netcapes.gov.br |

To study the specific functions of HNP-2, researchers often require pure, isolated peptide, which can be produced using biochemical and molecular techniques.

Recombinant Peptide Expression: HNP-2 can be produced in host systems like Escherichia coli. nih.govresearchgate.net This involves cloning the DNA sequence that codes for the peptide into an expression plasmid, transforming it into the host, and inducing protein expression. nih.govgoogle.com The resulting recombinant HNP-2 can be purified to homogeneity using chromatographic techniques, providing a substantial supply of the peptide for functional and structural studies. nih.govbiozoomer.com

Site-Directed Mutagenesis: This technique is invaluable for probing the relationship between the structure of HNP-2 and its function. By systematically replacing specific amino acids, researchers can assess their importance for folding, stability, and biological activity. A key study involved replacing the invariant Glycine-17 residue in HNP-2 with various D-amino acids. rcsb.org The results showed that this substitution was crucial for proper folding and that the bactericidal activity of the resulting analogs varied, supporting the role of amphiphilicity in the peptide's killing mechanism. rcsb.org

Gene Knockdown: A direct gene knockdown of HNP-2 is not feasible because it does not have its own unique gene. nih.gov HNP-2 is a post-translational product, formed by the cleavage of the N-terminal residue from its precursors, HNP-1 or HNP-3. nih.govnih.gov Therefore, research into the regulation of HNP-2 production would focus on the expression of the DEFA1/DEFA3 genes or the activity of the proteases responsible for its processing.

Cellular assays are essential for determining the biological effects of HNP-2 on host cells and pathogens.

Chemotaxis Assays: These assays measure the ability of a substance to attract or repel cells. Alpha-defensins, including HNP-2, have been shown to be chemoattractants for various immune cells. mdpi.com For example, they enhance the migration of T-cells and monocytes. mdpi.combowdish.ca Studies stimulating co-cultures of cancer cells and peripheral blood mononuclear cells (PBMCs) with HNP-1 (a close homolog) showed an upregulation of pathways involved in leukocyte recruitment. uantwerpen.be

Degranulation Studies: Neutrophil activation can be measured by quantifying the release of granular contents, such as enzymes like elastase. nih.gov Assays measuring elastase release from neutrophils upon stimulation can characterize the biological activity of related peptides, a method applicable to assessing HNP-2's ability to induce neutrophil degranulation. nih.gov

Immune Cell Activation: The immunomodulatory functions of HNP-2 are studied by measuring its effects on various immune cells. At low concentrations, alpha-defensins are thought to bind to specific cell receptors and modulate immune responses. oaes.cc HNP-1 has been shown to increase the expression of pro-inflammatory cytokines like TNF-α and IL-1β in monocytes and to promote dendritic cell maturation, indicating a potent role in activating immune responses. bowdish.cauantwerpen.be

Determining the three-dimensional structure of HNP-2 is crucial for understanding how it functions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of peptides in solution, which can be more representative of their state in a biological environment. The solution structures of the highly homologous HNP-1 and rabbit defensin (B1577277) NP-2 have been determined using 2D-NMR. nih.govcolorado.edu These studies revealed a characteristic structure consisting of an antiparallel beta-sheet in a hairpin conformation. nih.gov Solid-state NMR has also been used to determine the structure of HNP-1, showing a high degree of similarity to crystal structures but also highlighting flexibility in the loop region, which may be important for membrane interaction. avcr.cz

| Technique | Peptide Studied | Key Structural Features Determined | Citations |

|---|---|---|---|

| X-ray Crystallography | HNP-2 (D-Ala variant) | High-resolution (1.50 Å) structure; confirmed the conserved beta-bulge essential for folding. | rcsb.org |

| NMR Spectroscopy | HNP-1 / NP-2 | Solution structure reveals an antiparallel beta-sheet in a hairpin conformation; identified flexible loop regions. | nih.govavcr.cz |

Cellular Assays (e.g., chemotaxis assays, degranulation studies, immune cell activation)

Comparative Analysis with Other Host Defense Peptides

Situating HNP-2 within the broader family of host defense peptides, such as other defensins and cathelicidins, highlights its unique and shared characteristics.

HNP-2 is an alpha-defensin, a subgroup of the defensin family, which also includes beta-defensins. ahajournals.org Another major class of antimicrobial peptides in humans is the cathelicidins, represented by LL-37. nih.gov

Similarities:

Innate Immunity Role: Both defensins and cathelicidins are crucial effector molecules of the innate immune system, often acting as a first line of defense against pathogens. ahajournals.orgnih.gov

Cellular Origin: HNP-2 and the cathelicidin (B612621) LL-37 are both prominently stored in the granules of neutrophils and are released upon stimulation. explorationpub.comfrontiersin.org

Broad Antimicrobial Activity: Both peptide families exhibit a broad spectrum of activity against bacteria, fungi, and some viruses. nih.gov

Immunomodulatory Functions: Beyond direct killing of microbes, both defensins and cathelicidins act as immunomodulators, capable of attracting immune cells (chemotaxis) to sites of infection and influencing the adaptive immune response. bowdish.canih.govnih.govannualreviews.org

Distinctions:

Structure and Disulfide Bonding: This is a primary distinguishing feature. Alpha-defensins like HNP-2 have a rigid, triple-stranded β-sheet structure stabilized by a characteristic pattern of three disulfide bridges (Cys 1-6, 2-4, 3-5). mdpi.comexplorationpub.com Beta-defensins share the β-sheet fold but have a different disulfide linkage (Cys 1-5, 2-4, 3-6). mdpi.com In stark contrast, the human cathelicidin LL-37 is generally unstructured in solution and adopts an α-helical conformation upon interacting with microbial membranes; it notably lacks any cysteine residues or disulfide bonds. nih.govexplorationpub.com

Genetic Origin and Expression: Alpha-defensins like HNP-1 and HNP-3 are encoded by specific genes, with HNP-2 arising from post-translational processing. nih.gov Their expression is largely constitutive in neutrophil precursors. ahajournals.org In contrast, the expression of many beta-defensins by epithelial cells is inducible by inflammatory stimuli or microbial products. ahajournals.orgfrontiersin.org The human cathelicidin LL-37 is encoded by the CAMP gene and is stored as an inactive pro-peptide (hCAP-18) that must be proteolytically cleaved to become active. explorationpub.com

Mechanism of Action: While both families can permeabilize microbial membranes, their structural differences can lead to different mechanisms. The rigid, wedge-like structure of defensins is thought to facilitate pore formation, whereas the amphipathic α-helix of LL-37 is associated with a "carpet-like" mechanism of membrane disruption. frontiersin.orgtandfonline.com

| Feature | HNP-2 (Alpha-Defensin) | LL-37 (Cathelicidin) | Citations |

|---|---|---|---|

| Core Structure | Triple-stranded β-sheet | α-helical (upon membrane interaction) | mdpi.comnih.govexplorationpub.com |

| Disulfide Bonds | Yes, three intramolecular bonds | No | mdpi.comexplorationpub.com |

| Primary Location | Neutrophil azurophilic granules | Neutrophil specific granules, epithelial cells | explorationpub.comfrontiersin.org |

| Expression/Activation | Constitutive expression in precursors; post-translational processing of HNP-1/3 | Stored as inactive pro-peptide (hCAP-18); activated by cleavage | nih.govexplorationpub.com |

Evolutionary Perspectives of Neutrophil Peptides

Defensins represent an ancient family of antimicrobial peptides that are key components of the innate immune system across a vast range of multicellular organisms, from plants to mammals. frontiersin.org The alpha-defensins (α-defensins), the family to which neutrophil peptides belong, are specific to mammals. frontiersin.org Their genes are typically clustered on a specific chromosome, which in humans is chromosome 8p22-p23. frontiersin.org This genomic organization suggests a history of multiple gene duplication events followed by divergence, a process driven by positive selection to effectively counter a wide array of evolving pathogens. frontiersin.orglatrobe.edu.au

The evolution of α-defensins appears to be governed by two opposing forces: a drive for diversification to recognize new pathogens and the conservation of certain structural motifs essential for their function. oup.com Studies employing maximum-likelihood analysis have identified specific amino acid sites within the mature α-defensin peptide that have been subject to positive selection. oup.com This indicates an adaptive evolutionary pressure, likely in response to challenges from fast-evolving microbes, which would confer a selective advantage to the host. oup.com This process of "birth-and-death" evolution, where genes are created by duplication and some are maintained while others are inactivated, has led to different repertoires of α-defensin genes among different primate species. oup.com

Neutrophils themselves are an ancient cell type, with functionally analogous cells found even in invertebrates. mdpi.comresearchgate.net However, the specific composition of their granules, including the types and quantities of defensins, varies significantly between species. mdpi.com For example, human neutrophils are rich in α-defensins, whereas mouse neutrophils lack them entirely, making mice a useful model for studying the effects of exogenously administered human neutrophil peptides. aai.orgspandidos-publications.com The evolution of colony-stimulating factors, particularly granulocyte colony-stimulating factor (G-CSF) and its receptor (CSF3R/CSF3), was a key factor in the evolution of the modern mammalian neutrophil and its dominance as a circulating phagocyte. elifesciences.org This co-evolution of the cell and its potent antimicrobial cargo, like the α-defensins, highlights a sophisticated strategy for host defense that has been refined over millions of years. frontiersin.orgelifesciences.org

Research Challenges and Future Directions

Elucidation of Undefined Processing Mechanisms

Human neutrophil peptides (HNPs), including HNP-1, HNP-2, and HNP-3, are synthesized in neutrophil precursor cells (promyelocytes) as larger, inactive prepropeptides. nih.govplos.org These precursors undergo proteolytic processing to become mature, active peptides, which are then stored in the azurophilic granules of neutrophils. plos.orgreactome.org A significant research challenge is the precise identification of the enzymes and mechanisms responsible for this processing.

HNPs are initially generated as 75-amino acid propeptides (proHNPs). nih.govplos.org Processing occurs in promyelocytes, where proHNPs are cleaved to their mature 29-30 amino acid forms. nih.gov Notably, HNP-2 is not encoded by a distinct gene; instead, it is derived from the proteolytic cleavage of the first amino acid from the N-terminus of either HNP-1 or HNP-3. reactome.orgresearchgate.net

For many years, it was hypothesized that the highly abundant serine proteases co-localized in azurophil granules, such as Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3), were responsible for processing proHNPs. nih.govplos.org This was supported by in vitro studies showing these enzymes could indeed cleave recombinant proHNPs. nih.gov However, subsequent in vivo research has challenged this view. Studies using a human promyelocytic cell line showed that proHNP processing begins in the endoplasmic reticulum and is insensitive to serine protease inhibitors. nih.govplos.org Furthermore, neutrophils from patients with Papillon-Lefèvre syndrome, who lack active neutrophil serine proteases, were found to have normal levels of fully processed, mature HNPs. nih.govplos.org This finding demonstrates that these serine proteases are dispensable for proHNP processing in vivo, and the identity of the crucial processing protease(s) remains an undefined and critical area for future investigation. nih.gov While matrix metalloproteinase-7 (MMP-7) has been shown to cleave pro-HNP-1 in vitro, it does not generate the mature peptide, but rather an intermediate form, suggesting it is not the final processing enzyme in neutrophils. nih.gov

Identification of Novel Receptors and Signaling Pathways

Neutrophil Peptide-2 and its closely related family members exert their diverse biological effects by interacting with various cell surface receptors, yet a complete picture of these receptors and their downstream signaling pathways remains to be fully elucidated. The identification of novel receptors is a key research priority.

HNPs are known to interact with several G protein-coupled receptors (GPCRs). For instance, Neutrophil-Activating Peptide-2 (NAP-2), a related chemokine, interacts with the chemokine receptors CXCR-1 and CXCR-2 on neutrophils. nih.gov This interaction is differential, with CXCR-2 mediating chemotaxis at low NAP-2 concentrations and CXCR-1 extending the response to much higher concentrations. nih.gov Similarly, HNPs can signal through formyl peptide receptors (FPRs), which are crucial chemoattractant receptors that guide neutrophils. biorxiv.orgmolbiolcell.org The two main neutrophil FPRs, FPR1 and FPR2, can regulate neutrophil activation, and their signaling can be modulated by other receptors in a complex hierarchical network. biorxiv.orgbiorxiv.org